molecular formula C9H12F3N3 B1378741 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461715-31-0

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No. B1378741
M. Wt: 219.21 g/mol
InChI Key: ANSGDWDSGHKSPN-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a trifluoroethyl group and an amine group attached to the indazole ring. The trifluoroethyl group is a type of alkyl group that contains three fluorine atoms, which can significantly alter the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoroethyl group could potentially undergo various reactions due to the presence of the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoroethyl group and the indazole ring. The trifluoroethyl group could increase the compound’s lipophilicity and potentially its metabolic stability .

Scientific Research Applications

Novel Synthetic Methods

The compound showcases its utility in the synthesis of novel fluorinated heterocyclic scaffolds, highlighting its potential in creating diverse chemical libraries. A study demonstrated an efficient route for synthesizing N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing the versatility of similar structures in generating functionalized compounds for further chemical exploration (Revanna et al., 2013).

Chemical Transformations and Applications

The versatility of trifluoroethyl groups in chemical transformations was evidenced by the synthesis of various trifluoroethyl onium triflates. This study reveals the potential for trifluoroethylated compounds to participate in diverse chemical reactions, leading to compounds with varied functional applications (Umemoto & Gotoh, 1991).

Material Science Applications

The research extends into materials science, where a novel trifluoromethyl-substituted bis(ether amine) monomer, closely related in structure to the queried compound, was synthesized. This monomer was used to produce fluorinated polyimides, demonstrating the compound's potential applicability in creating materials with desirable properties such as high solubility, low dielectric constants, and thermal stability (Chung, Tzu, & Hsiao, 2006).

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity, given the interest in trifluoroethyl-containing compounds in medicinal chemistry. Additionally, further studies could investigate its synthesis and the reactions it can undergo .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15/h4,7H,1-3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSGDWDSGHKSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN(C=C2C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 2
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 4
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 5
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 6
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

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